molecular formula C14H22O2 B1601267 Propyl adamantane-1-carboxylate CAS No. 24556-15-8

Propyl adamantane-1-carboxylate

Cat. No. B1601267
CAS RN: 24556-15-8
M. Wt: 222.32 g/mol
InChI Key: LVGMTYKQVATOOP-UHFFFAOYSA-N
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Description

Propyl adamantane-1-carboxylate is a derivative of adamantane, which is the simplest carboxylic acid derivative of adamantane . It contains a total of 40 bonds, including 18 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 4 six-membered rings, 3 eight-membered rings, and 1 aliphatic ester .


Synthesis Analysis

The synthesis of unsaturated adamantane derivatives, such as propyl adamantane-1-carboxylate, involves various methods. One notable method is the carboxylation of adamantane . Another method involves the use of adamantane carboxylic acid or adamantyl acetic acid in a stepwise synthesis . The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .


Molecular Structure Analysis

The molecular structure of propyl adamantane-1-carboxylate includes a total of 40 bonds; 18 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 4 six-membered rings, 3 eight-membered rings, and 1 aliphatic ester .


Chemical Reactions Analysis

The chemical reactions involving unsaturated adamantane derivatives like propyl adamantane-1-carboxylate are diverse. These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The high reactivity of these compounds is due to the presence of double bonds in the adamantane structure .


Physical And Chemical Properties Analysis

Adamantane derivatives have unique physical and chemical properties. They are characterized by a high degree of symmetry and are members of the larger family of diamondoids, which are nanoscale substructures of the sp3-hybridized diamond lattice .

Scientific Research Applications

Antibacterial Activity

1-Monoacylglycerol of adamantane-1-carboxylic acid, a derivative of propyl adamantane-1-carboxylate, exhibits antibacterial activity. This compound, after specific preparation methods, showed effectiveness in suppressing the growth of Gram-positive bacteria, although Gram-negative species were less sensitive. Such compounds are considered for their potential use in food packaging materials and food foils to reduce undesirable microbial flora and extend shelf life (Doležálková et al., 2012).

Molecular Design for Medicinal Therapeutics

Functionalized adamantanes, including propyl adamantane-1-carboxylate derivatives, are used in medicinal therapeutics. The study of the solution- and solid-state properties of these compounds, such as their chemical shifts and structure, informs the design of medicinal therapeutics (Jasys et al., 2000).

Metal-Organic Frameworks

Adamantane derivatives, including propyl adamantane-1-carboxylate, are utilized in the construction of metal-organic frameworks (MOFs). These frameworks involve various bonding patterns and exhibit unique properties like strong antiferromagnetic intracluster coupling (Senchyk et al., 2013).

Multivalent Scaffolds for Cell Surface Epitopes

Adamantane-based structures, including derivatives of propyl adamantane-1-carboxylate, have been developed as multivalent scaffolds. These scaffolds are designed for the assembly of binders targeting cell surface epitopes, crucial for biomedical applications like drug delivery (Nasr et al., 2008).

Safety And Hazards

According to the safety data sheet, propyl adamantane-1-carboxylate may cause an allergic skin reaction and serious eye irritation .

Future Directions

The future directions in the field of adamantane chemistry involve the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids . The recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds have made it increasingly relevant to summarize and systematize these data .

properties

IUPAC Name

propyl adamantane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-2-3-16-13(15)14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGMTYKQVATOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50506325
Record name Propyl tricyclo[3.3.1.1~3,7~]decane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl adamantane-1-carboxylate

CAS RN

24556-15-8
Record name Propyl tricyclo[3.3.1.1~3,7~]decane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50506325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JH Bowie, BA Cerda - Journal of the Chemical Society, Perkin …, 1998 - pubs.rsc.org
The collision induced decompositions of 3-substituted adamantanecarboxylate anions have been studied with a view to uncover charge-remote fragmentations of the 3-substituent. The …
Number of citations: 11 pubs.rsc.org
R Vícha, M Nečas, M Potáček - Collection of Czechoslovak …, 2006 - cccc.uochb.cas.cz
Reactions between adamantane-1-carbonyl chloride and several Grignard reagents as well as interactions with solvents have been examined. Some new and unexpected adamantane …
Number of citations: 15 cccc.uochb.cas.cz

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